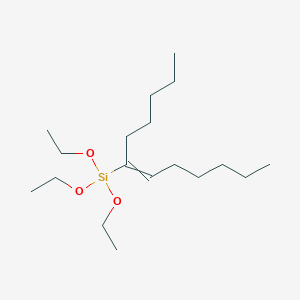![molecular formula C10H11NO B12623847 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine CAS No. 936701-37-0](/img/structure/B12623847.png)
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine is a chemical compound that features a cyclopenta[b]pyran ring system attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine typically involves the cycloaddition of 2-pyrones with vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones . The reaction conditions are optimized to achieve high yields (78-96%) and a favorable trans/cis ratio of the cycloadducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. Computational studies have been used to rationalize the mechanism of its cycloaddition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylethylamine: A histamine agonist with a similar ethanamine group but different ring structure.
Cyclopenta[b]pyran-2-ones: Compounds with a similar cyclopenta[b]pyran ring system but lacking the ethanamine group.
Uniqueness
2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine is unique due to its combination of the cyclopenta[b]pyran ring system and the ethanamine group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
936701-37-0 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-cyclopenta[b]pyran-2-ylethanamine |
InChI |
InChI=1S/C10H11NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5H,6-7,11H2 |
Clé InChI |
MDJDZLIVHLKMFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(OC2=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


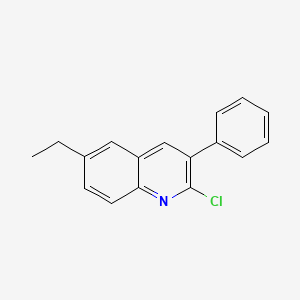
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
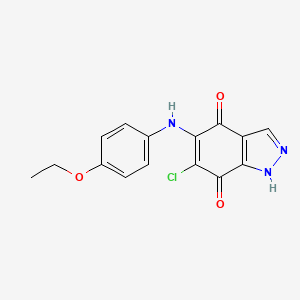
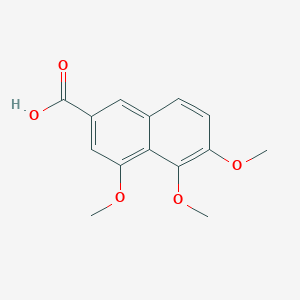


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)

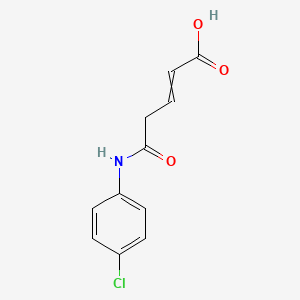

![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
